molecular formula C18H18Cl2N6 B12267187 3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B12267187
M. Wt: 389.3 g/mol
InChI Key: MEMKRLIHNRGSSX-UHFFFAOYSA-N
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Description

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18Cl2N6

Molecular Weight

389.3 g/mol

IUPAC Name

3-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine

InChI

InChI=1S/C18H18Cl2N6/c19-15-3-2-14(12-16(15)20)13-24-8-10-25(11-9-24)17-4-5-18(23-22-17)26-7-1-6-21-26/h1-7,12H,8-11,13H2

InChI Key

MEMKRLIHNRGSSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NN=C(C=C3)N4C=CC=N4

Origin of Product

United States

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